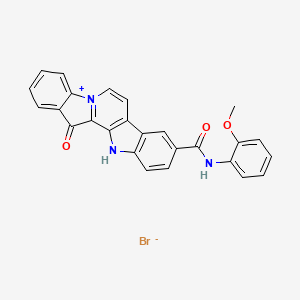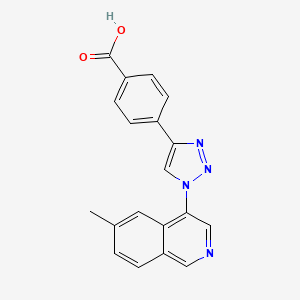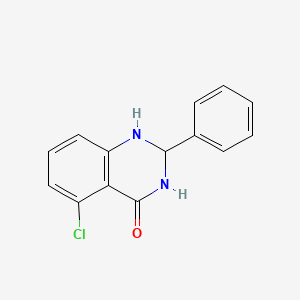
Pbrm1-BD2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pbrm1-BD2-IN-3 is a potent inhibitor of the second bromodomain of Polybromo 1 (PBRM1), a subunit of the PBAF chromatin remodeling complex. This compound has shown significant potential in cancer research, particularly in targeting clear cell renal cell carcinoma, where PBRM1 is frequently mutated .
Métodos De Preparación
The synthesis of Pbrm1-BD2-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Pbrm1-BD2-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pbrm1-BD2-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of bromodomains in chromatin remodeling and gene regulation.
Biology: It helps in understanding the role of PBRM1 in cellular processes such as DNA repair, transcription, and cell cycle regulation.
Medicine: It is being investigated as a potential therapeutic agent for cancers where PBRM1 is mutated, such as clear cell renal cell carcinoma.
Mecanismo De Acción
Pbrm1-BD2-IN-3 exerts its effects by selectively binding to the second bromodomain of PBRM1. This binding disrupts the interaction between PBRM1 and acetylated histones, thereby inhibiting the chromatin remodeling activity of the PBAF complex. The molecular targets involved include acetylated lysine residues on histone proteins, and the pathways affected include those related to gene expression and cellular growth .
Comparación Con Compuestos Similares
Pbrm1-BD2-IN-3 is unique in its high selectivity for the second bromodomain of PBRM1. Similar compounds include:
Pbrm1-BD3-IN-1: An inhibitor targeting the third bromodomain of PBRM1.
Pbrm1-BD4-IN-2: An inhibitor targeting the fourth bromodomain of PBRM1.
SMARCA2 and SMARCA4 inhibitors: These compounds target bromodomains in other chromatin remodeling complexes but lack the selectivity for PBRM1.
This compound stands out due to its specificity and potency, making it a valuable tool in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H11ClN2O |
|---|---|
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
5-chloro-2-phenyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8,13,16H,(H,17,18) |
Clave InChI |
ODBQDJLEOQRRNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

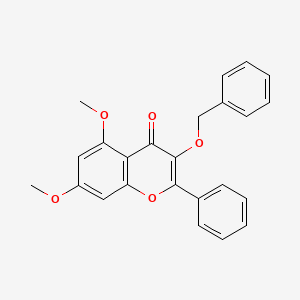

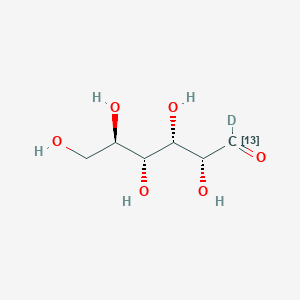
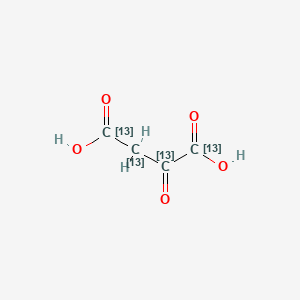
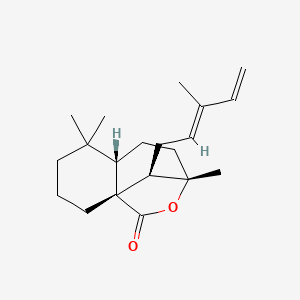

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)

